molecular formula C9H18N2O2 B14790171 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

Cat. No.: B14790171
M. Wt: 186.25 g/mol
InChI Key: RFVWKOBWXWXEQU-UHFFFAOYSA-N
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Description

®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is a compound with a unique structure that combines an amino group, a hydroxyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one typically involves the reaction of a suitable precursor with reagents that introduce the amino and hydroxyl groups. One common method involves the use of 4-hydroxypiperidine as a starting material, which is then reacted with appropriate reagents under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for further use .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may yield primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for studying enzyme interactions and metabolic pathways .

Medicine

In medicine, ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The piperidine ring provides structural stability and enhances its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is unique due to its combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

InChI

InChI=1S/C9H18N2O2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6,10H2,1H3

InChI Key

RFVWKOBWXWXEQU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC(CC1)O)N

Origin of Product

United States

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